[6-(Furan-3-yl)pyridin-3-yl]methanamine
Overview
Description
[6-(Furan-3-yl)pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Drug Metabolism and Potential Drug-Drug Interactions
Cytochrome P450 (CYP) enzymes metabolize a vast array of structurally diverse drugs, with potential for drug-drug interactions when multiple drugs are administered. Chemical inhibitors of CYP isoforms, including compounds structurally related to [6-(Furan-3-yl)pyridin-3-yl]methanamine, are critical in vitro tools for predicting such interactions by assessing the contribution of various CYP isoforms to drug metabolism. Selective inhibitors enable the identification of specific CYP isoforms involved in the metabolism of test compounds, providing insights into potential metabolic pathways and interaction risks (Khojasteh et al., 2011).
Medicinal Chemistry and Bioactive Molecules
Furan derivatives, including those structurally related to this compound, play a significant role in drug design due to their presence in a wide range of bioactive molecules. These compounds are integral to medicinal chemistry, particularly in the development of nucleobases, nucleosides, and their analogues, demonstrating diverse biological activities. The modification of aryl substituents with heteroaryl ones, such as furan, can significantly impact the activity profiles of these compounds, leading to potential therapeutic applications (Ostrowski, 2022).
CNS Acting Drugs
Compounds with furan rings, akin to this compound, are identified as potential leads for synthesizing central nervous system (CNS) acting drugs. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen are pivotal in forming a broad class of organic compounds with CNS effects. This research underscores the importance of such compounds in developing treatments for CNS disorders, offering a foundation for discovering novel therapeutic agents (Saganuwan, 2017).
Optoelectronic Materials
The incorporation of furan and pyridine moieties into π-extended conjugated systems, similar to the structure of this compound, is highly valued for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the versatility and importance of such compounds in advancing technology and material science (Lipunova et al., 2018).
Mechanism of Action
Target of action
Many bioactive aromatic compounds, like indoles, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.
Mode of action
The interaction of the compound with its targets would depend on the chemical structure of the compound and the nature of the target. For example, it might inhibit an enzyme, activate a receptor, or intercalate into DNA .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption might be influenced by its solubility, its distribution might be affected by its size and charge, its metabolism might be determined by its chemical stability, and its excretion might be influenced by its polarity .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a buildup of certain metabolites and a shortage of others .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at certain pH levels .
Biochemical Analysis
Biochemical Properties
[6-(Furan-3-yl)pyridin-3-yl]methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ dysfunction . Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism may also involve other cofactors and enzymes, leading to the production of different metabolites that can influence its overall activity and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution . The compound’s localization and accumulation within different tissues can significantly impact its efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect its function, as it may interact with different biomolecules depending on its position within the cell
Properties
IUPAC Name |
[6-(furan-3-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYDYMDAYQQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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